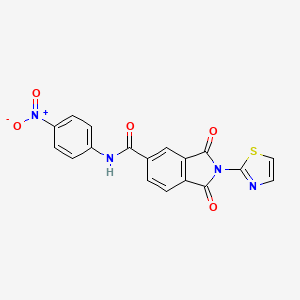
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide, also known as NPDITC, is a chemical compound that has been used extensively in scientific research for its unique properties. This compound is a derivative of isoindoline and thiazole, which are both heterocyclic compounds. NPDITC has a wide range of applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a critical role in the regulation of inflammation and immune response.
Biochemical and physiological effects:
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high solubility in water. However, N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has some limitations, including its limited bioavailability and poor pharmacokinetic properties.
未来方向
There are several future directions for the research and development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide. One potential direction is the development of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the optimization of the synthesis and pharmacokinetic properties of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide to improve its bioavailability and efficacy. Finally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide and its potential applications in various fields of science.
合成方法
The synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is a complex process that involves several steps. The first step in the synthesis of N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide is the preparation of 4-nitrophenylhydrazine. This is achieved by the reaction of 4-nitroaniline with hydrazine hydrate. The second step involves the reaction of 4-nitrophenylhydrazine with 2-bromoacetylthiazole to form the intermediate product, which is then reacted with isoindoline-1,3-dione to produce N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide.
科学研究应用
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has been extensively used in scientific research due to its unique properties. It has been shown to have potent anticancer, anti-inflammatory, and antioxidant activities. N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-11-2-4-12(5-3-11)22(26)27)10-1-6-13-14(9-10)17(25)21(16(13)24)18-19-7-8-28-18/h1-9H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRGUDHIWFPIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

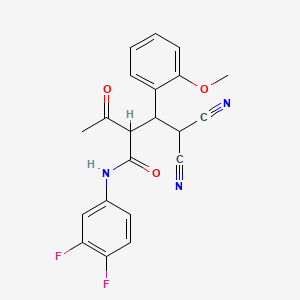

![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium bromide](/img/structure/B5210102.png)
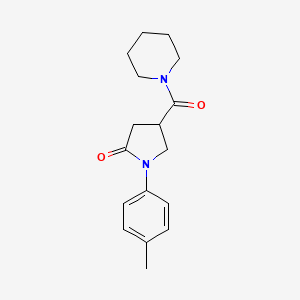
![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)
![N-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5210138.png)
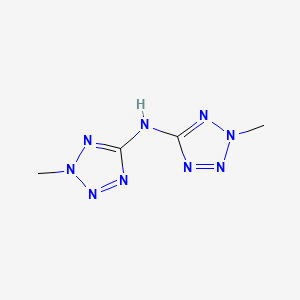
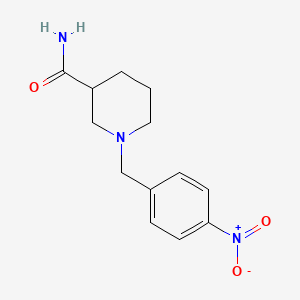
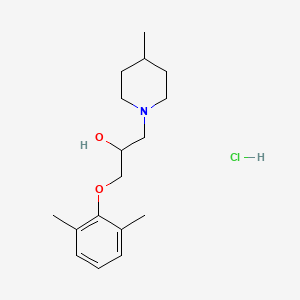
![methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B5210151.png)
![7-nitro-4,11-diazahexacyclo[12.6.6.0~2,13~.0~5,10~.0~15,20~.0~21,26~]hexacosa-5,7,9,15,17,19,21,23,25-nonaene-3,12-dione](/img/structure/B5210160.png)
![1-butyryl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5210173.png)